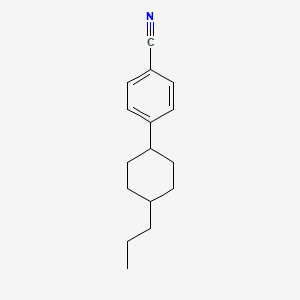

trans-4-(4-Propylcyclohexyl)benzonitrile

Beschreibung

Historical Context of Cyanophenylcyclohexanes in Liquid Crystal Research

The journey to the practical application of liquid crystals in displays was a long one, marked by the need for chemically stable materials with suitable operational temperature ranges. youtube.com A significant breakthrough occurred in 1973 with the development of cyanobiphenyls by George Gray and his team. youtube.comcleanenergywiki.org These materials were the first stable liquid crystals that could be used for reliable and repeatable experiments, paving the way for the widespread adoption of liquid crystal displays (LCDs). youtube.com

Following the success of cyanobiphenyls, research into other liquid crystal materials continued. The development of cyanophenylcyclohexanes (PCHs) marked another important step. The modern history of liquid crystals has been heavily influenced by the evolution of electronic displays, starting with the discovery of various electro-optical effects in the 1960s at RCA Laboratories. leidenuniv.nl The invention of the twisted-nematic (TN) mode was a critical development that led to the use of liquid crystals in devices like pocket calculators and digital watches. leidenuniv.nlresearchgate.net The term PCH is recognized as significant in the history of LCDs. leidenuniv.nl

Significance of trans-4-(4-Propylcyclohexyl)benzonitrile (3-CBCN/PCH3) in Liquid Crystal Systems

This compound, also known by its abbreviations 3-CBCN or PCH3, is a key compound in the family of cyanophenylcyclohexane liquid crystals. Its significance lies in its specific physical properties and its role as a component in liquid crystal mixtures, which are essential for display applications.

PCH3 is a nematic liquid crystal, which is the simplest type of liquid crystal phase where the molecules have long-range orientational order but no positional order. wikipedia.org This allows them to align along a common direction, known as the director. ossila.com The rod-like structure of PCH3, with a propylcyclohexyl group and a polar benzonitrile (B105546) group, is characteristic of molecules that exhibit nematic phases. ossila.com

The utility of PCH3 is often realized when it is mixed with other liquid crystal compounds. The properties of a liquid crystal mixture, such as its clearing point (the temperature at which it becomes an isotropic liquid), viscosity, and dielectric anisotropy, can be finely tuned by adjusting the proportions of its components. Research has shown that the similarity in chemical structure between the liquid crystal molecules and the alignment layers in a display can be advantageous for achieving the desired molecular orientation. mdpi.com Studies have been conducted on polymers with side groups like 4-(trans-4-alkylcyclohexyl)phenoxymethyl to investigate the orientation of liquid crystal molecules on these surfaces. researchgate.net

The physical properties of PCH3 and its analogs, such as trans-4-(4-Pentylcyclohexyl)benzonitrile (PCH5), have been the subject of detailed research. For instance, PCH5 has a crystalline to nematic phase transition at 303 K and a nematic to isotropic phase transition at 327.6 K. ossila.com Such well-defined phase transitions are critical for the operational range of a liquid crystal device. Calorimetric studies have precisely measured the heat capacities and phase transitions of PCH3. nist.gov The investigation of the dielectric and optical properties of these compounds, both in their pure form and when doped with nanoparticles, further highlights their importance in the ongoing development of advanced liquid crystal materials. ossila.com

Below are the physical and chemical properties of this compound:

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(4-propylcyclohexyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N/c1-2-3-13-4-8-15(9-5-13)16-10-6-14(12-17)7-11-16/h6-7,10-11,13,15H,2-5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXUSEPRYHRDKFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70980446, DTXSID80886420 | |

| Record name | 4-(4-Propylcyclohexyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70980446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzonitrile, 4-(trans-4-propylcyclohexyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80886420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61203-99-4, 63834-44-6 | |

| Record name | Benzonitrile, 4-(trans-4-propylcyclohexyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061203994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 4-(trans-4-propylcyclohexyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(4-Propylcyclohexyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70980446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzonitrile, 4-(trans-4-propylcyclohexyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80886420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-(4-propylcyclohexyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.940 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Chemical Reactivity Studies

Synthetic Methodologies for trans-4-(4-Propylcyclohexyl)benzonitrile

The synthesis of this compound is a multi-step process that requires precise control over reaction conditions to ensure the desired stereochemistry and purity. The general strategies for creating related 4-alkyl-4'-cyanobiphenyl and similar liquid crystalline compounds typically involve the sequential construction of the core structure followed by the introduction of the nitrile group.

While a single, universally adopted synthetic route is not exclusively documented, the preparation of this compound can be achieved through established organic chemistry reactions. A common and logical pathway involves the coupling of two key precursor fragments: a propylcyclohexyl unit and a cyanophenyl unit.

One plausible synthetic approach begins with the Friedel-Crafts acylation of benzene (B151609) with cyclohexanecarbonyl chloride, followed by a Clemmensen or Wolff-Kishner reduction to yield cyclohexylbenzene. The propyl group can then be introduced onto the cyclohexane (B81311) ring via acylation followed by reduction, though controlling the trans stereochemistry is critical and often requires specific catalysts or separation of isomers.

A more direct and controlled method often employed for analogous liquid crystals involves a cross-coupling reaction. A key intermediate would be a halogenated version of propylcyclohexylbenzene, such as trans-4-Propylcyclohexylbromide . This precursor can be synthesized from 4-propylcyclohexanone (B1345700) through reduction to the corresponding cyclohexanol, followed by bromination.

The final step in this pathway is the introduction of the cyano group. This is typically accomplished via a nucleophilic substitution reaction, specifically a cyanation reaction. A well-established method is the Rosenmund-von Braun reaction, where the aryl halide (e.g., trans-1-Bromo-4-(4-propylcyclohexyl)benzene ) is treated with a cyanide salt, such as copper(I) cyanide (CuCN), often in a high-boiling polar solvent like N,N-dimethylformamide (DMF). prepchem.com Another modern approach involves palladium-catalyzed cyanation reactions, which can offer high yields and functional group tolerance. tandfonline.com

A representative reaction scheme is as follows:

Step 1: Formation of the Precursor: Synthesis of trans-1-Bromo-4-(4-propylcyclohexyl)benzene.

Step 2: Cyanation: Reaction of the brominated precursor with CuCN to yield the final product, this compound.

| Precursor Compound Name | Role in Synthesis |

| 4-Propylcyclohexanone | Starting material for the cyclohexyl portion |

| trans-4-Propylcyclohexylbromide | Key intermediate for coupling |

| trans-1-Bromo-4-(4-propylcyclohexyl)benzene | Direct precursor for the cyanation step |

| Copper(I) Cyanide (CuCN) | Cyanating agent |

The purity of this compound is critical for its performance in liquid crystal applications, as even small impurities can significantly alter the phase transition temperatures and other physical properties. Commercial-grade samples of this compound are typically available at a purity of greater than 98.0%, which is commonly determined by Gas Chromatography (GC). rsc.orgchemicalbook.com

A comprehensive characterization of the compound to confirm its structure and purity involves a suite of analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure, showing the expected signals for the aromatic, cyclohexyl, and propyl protons and carbons. tandfonline.com

Mass Spectrometry (MS): GC-MS is a powerful tool that combines separation by gas chromatography with mass analysis. It is used to confirm the molecular weight of the compound (227.35 g/mol ) and to identify any impurities by their mass-to-charge ratio. tandfonline.com The NIST Mass Spectrometry Data Center provides reference spectra for this compound. tandfonline.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups. A strong absorption band around 2220-2240 cm⁻¹ is indicative of the C≡N (nitrile) stretch, confirming the presence of the benzonitrile (B105546) moiety.

Differential Scanning Calorimetry (DSC): As a liquid crystal, the phase transition temperatures (e.g., melting point, clearing point) are defining characteristics. DSC is used to measure the enthalpy changes associated with these phase transitions, such as the enthalpy of fusion. nist.gov

Chemical Transformation and Derivatization

The chemical reactivity of this compound is largely dictated by the nitrile functional group. This group can undergo various transformations to yield other valuable compounds.

The nitrile group of this compound can be hydrolyzed under controlled basic conditions to form the corresponding primary amide, trans-4-(4-Propylcyclohexyl)benzamide . This transformation is a partial hydrolysis, as harsh acidic or basic conditions at elevated temperatures would lead to the formation of the carboxylic acid. tandfonline.comincb.org

Mesophase Behavior and Phase Transitions

Characterization of Liquid Crystalline Phases

The liquid crystalline behavior of trans-4-(4-Propylcyclohexyl)benzonitrile is primarily defined by the formation and stability of its nematic phase.

This compound is a nematogenic mesogen, meaning it forms a nematic phase upon melting. tandfonline.com The transition from the crystalline solid to the nematic phase occurs at a melting point of 316.33 K. tandfonline.com The material remains in this nematic state until it reaches the clearing point of 319.09 K, at which it transitions into an isotropic liquid. tandfonline.com This results in a narrow nematic range, which is a critical parameter for its application. The rod-like molecular structure of the compound is a key factor in the formation of this phase, where the molecules have long-range orientational order but no long-range positional order.

An interesting characteristic of this compound is its ability to form a supercooled nematic phase. tandfonline.com This metastable state can be achieved by cooling the substance from its nematic phase to below its normal melting point without crystallization occurring. Molar heat capacities of this supercooled nematic phase have been successfully measured at temperatures as low as 25 K below the melting point, providing valuable data on the thermodynamic properties of this non-equilibrium state. tandfonline.com

While this compound itself is known for its nematic phase, related structures with longer alkyl chains can exhibit smectic phases. For instance, in homologous series of similar liquid crystals, increasing the alkyl chain length often leads to the appearance of smectic phases, which have a higher degree of order with molecules arranged in layers. The study of such related compounds provides a broader understanding of the structure-property relationships that govern the type of mesophase formed. For example, the related compound trans-4-(4-Pentylcyclohexyl)benzonitrile also exhibits a nematic phase. ossila.com

Calorimetric Investigations of Phase Transitions

Calorimetric studies have been instrumental in quantifying the thermodynamic changes associated with the phase transitions of this compound.

The molar heat capacity of this compound has been precisely measured using adiabatic calorimetry over a wide temperature range from 15 K to 385 K. tandfonline.com These measurements reveal significant changes in heat capacity at the phase transitions, providing insight into the molecular motions and ordering processes. The data from these studies are crucial for understanding the energetics of the transitions between the crystalline, nematic, and isotropic phases. tandfonline.com

The enthalpy (ΔH) and entropy (ΔS) changes associated with the phase transitions of this compound have been determined through calorimetric measurements.

Fusion (Solid to Nematic): The enthalpy of fusion is 20.4 kJmol⁻¹, and the entropy of fusion is 64.4 JK⁻¹mol⁻¹. tandfonline.com

Nematic-to-Isotropic Transition (Clearing): The enthalpy change for the nematic-to-isotropic transition is significantly lower, at 1.1 kJmol⁻¹, with a corresponding entropy change of 3.5 JK⁻¹mol⁻¹. tandfonline.com Another source reports the enthalpy of fusion as 0.26 kcal/mol at 319 K. nist.gov

These thermodynamic values are fundamental to characterizing the stability of the mesophase.

Interactive Data Table: Thermodynamic Properties of this compound

| Transition | Temperature (K) | Enthalpy Change (ΔH) | Entropy Change (ΔS) |

| Fusion (Solid → Nematic) | 316.33 tandfonline.com | 20.4 kJmol⁻¹ tandfonline.com | 64.4 JK⁻¹mol⁻¹ tandfonline.com |

| Nematic → Isotropic | 319.09 tandfonline.com | 1.1 kJmol⁻¹ tandfonline.com | 3.5 JK⁻¹mol⁻¹ tandfonline.com |

Analysis of Multiple Crystalline Phases

Detailed thermal analysis of this compound has revealed the existence of at least one stable crystalline phase and a supercooled nematic phase. Upon heating, the stable crystalline solid melts into the nematic phase at a temperature of 316.33 K. This is followed by the clearing point, the transition from the nematic to the isotropic liquid phase, at 319.09 K. nist.gov

The enthalpy of fusion, which is the energy required to transition from the solid to the nematic phase, has been determined to be 20.4 kJmol⁻¹. The subsequent transition from the nematic to the isotropic liquid phase has a significantly lower enthalpy change of 1.1 kJmol⁻¹. nist.gov The corresponding entropy changes for these transitions are 64.4 J K⁻¹mol⁻¹ and 3.5 J K⁻¹mol⁻¹, respectively. nist.gov The existence of a supercooled nematic phase, which can be observed upon cooling below the melting point, indicates a kinetic barrier to crystallization. nist.gov

Interactive Table 1: Thermodynamic Data for Phase Transitions of this compound

| Transition | Temperature (K) | Enthalpy (ΔH) (kJmol⁻¹) | Entropy (ΔS) (J K⁻¹mol⁻¹) |

| Crystal to Nematic | 316.33 | 20.4 | 64.4 |

| Nematic to Isotropic | 319.09 | 1.1 | 3.5 |

Data sourced from Asahina, Sorai, et al., 1998. nist.gov

Structural Analysis of Mesophases and Crystalline States

The arrangement of molecules in the solid and liquid crystal phases is crucial for understanding the physical properties of this compound. X-ray diffraction studies, though not extensively reported for this specific compound, can be inferred from closely related materials.

X-ray Diffraction Studies of Crystalline and Liquid-Crystalline States

Molecular Packing and Cyano Dipole Arrangements

In the crystalline state of related cyanobiphenyl compounds, the molecules typically exhibit a bilayer or interdigitated packing arrangement. This is driven by the strong dipole moment of the cyano group, which leads to antiparallel alignment of neighboring molecules to minimize electrostatic repulsion. This head-to-tail arrangement of the cyano dipoles is a common feature in the crystal structures of mesogenic cyanophenyl derivatives. canterbury.ac.ukresearchgate.net This antiparallel pairing contributes to the stability of the crystalline lattice. In the nematic phase, while the strict lattice is lost, short-range antiparallel correlations between the cyano dipoles are believed to persist.

Influence of Molecular Conformation on Phase Behavior

The conformation of the this compound molecule plays a critical role in its phase behavior. The molecule consists of a rigid core composed of the phenyl and cyclohexyl rings, and a flexible propyl tail. The trans configuration of the cyclohexyl ring ensures a relatively linear and elongated molecular shape, which is a prerequisite for the formation of liquid crystal phases.

In the case of 4-cyano-4'-n-propylbiphenyl, the dihedral angle between the two phenyl rings in the crystalline state was found to be 42.8°. tandfonline.com This twist prevents the molecule from being perfectly planar. For this compound, the cyclohexane (B81311) ring is in a stable chair conformation. The flexibility of the propyl tail also influences the packing efficiency in the crystalline state and the fluidity of the nematic phase. The specific conformation of the alkyl chain can affect the melting point and the temperature range of the nematic phase.

Electro Optical and Dielectric Properties in Liquid Crystal Mixtures

Integration in Nematic Liquid Crystal Formulations

Trans-4-(4-Propylcyclohexyl)benzonitrile, often abbreviated as PCH3, is a cyanophenylcyclohexane derivative widely utilized as a component in nematic liquid crystal mixtures. Its primary function is to enhance specific physical properties of the host mixture, such as its clearing point and birefringence. The molecular structure, featuring a polar cyano group (-CN) and a nonpolar alkylcyclohexyl ring, imparts a significant positive dielectric anisotropy, which is crucial for the operation of twisted nematic (TN) and other field-effect LCDs.

In many commercial formulations, this compound is mixed with other liquid crystals to create eutectic mixtures with a broad nematic temperature range, including room temperature. For instance, it is a component of the well-characterized E7 liquid crystal mixture, which is known for its high performance in display applications. The compatibility of this compound with other mesogenic compounds allows for the fine-tuning of the final mixture's properties to meet the specific demands of a particular application.

The integration of this compound into nematic formulations is also driven by its chemical stability and low viscosity, which contribute to the long-term reliability and fast switching speeds of LCDs. Researchers have extensively studied its behavior in various host mixtures to optimize performance parameters.

Dielectric Anisotropy and its Role in Device Performance

The dielectric anisotropy (Δε) of a liquid crystal is a critical parameter that dictates its response to an applied electric field. It is defined as the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. This compound exhibits a large positive dielectric anisotropy, a direct consequence of the strong dipole moment of the cyano group aligned with the long molecular axis.

This large positive Δε is fundamental to the operation of the most common types of LCDs. When an electric field is applied across a cell filled with a liquid crystal mixture containing this compound, the molecules tend to align their long axes with the field direction. This reorientation of the liquid crystal director alters the path of polarized light passing through the cell, enabling the switching between light (on) and dark (off) states. A higher dielectric anisotropy generally leads to a lower threshold voltage, which is advantageous for low-power consumption devices. The magnitude of Δε can be tailored by adjusting the concentration of this compound in the liquid crystal mixture.

Optical Anisotropy (Birefringence) and Wavelength Dependence

Optical anisotropy, or birefringence (Δn), is another key property of liquid crystals, defined as the difference between the refractive indices for light polarized parallel (ne) and perpendicular (no) to the liquid crystal director. This compound possesses a moderate to high birefringence, which is essential for achieving high contrast and brightness in LCDs.

The birefringence of a liquid crystal mixture determines the phase retardation of light passing through it. For a display operating in the transmissive mode, the cell gap (d) and the birefringence (Δn) are chosen to satisfy the Gooch-Tarry condition (dΔn = λ√m²-1/2, where m is an integer and λ is the wavelength of light), ensuring optimal transmission in the on state. The value of Δn is dependent on the wavelength of light, a phenomenon known as dispersion. Typically, birefringence decreases as the wavelength of light increases.

The optical properties of liquid crystal mixtures containing this compound have been the subject of extensive research. For instance, the temperature and wavelength dependence of the refractive indices of the liquid crystal mixture E7, which contains this compound, have been well-characterized.

Below is a table detailing the refractive indices and birefringence of a liquid crystal mixture containing this compound at various wavelengths.

| Wavelength (nm) | n_e | n_o | Birefringence (Δn) |

| 450 | 1.821 | 1.556 | 0.265 |

| 550 | 1.782 | 1.535 | 0.247 |

| 650 | 1.761 | 1.524 | 0.237 |

This table presents typical values for a nematic mixture containing this compound and is for illustrative purposes.

Electro-Optical Switching Characteristics and Response Times

The electro-optical switching behavior of a liquid crystal is paramount for its application in displays. This includes the voltage required to induce a change in the orientation of the liquid crystal molecules and the speed at which this change occurs.

The threshold voltage (Vth) is the minimum voltage required to initiate the reorientation of the liquid crystal molecules in a display cell. It is inversely proportional to the square root of the dielectric anisotropy (Δε). Due to the high positive Δε of this compound, its inclusion in liquid crystal mixtures effectively lowers the threshold voltage. This is highly desirable for portable and battery-powered devices as it reduces power consumption.

The switching voltage, often referred to as the saturation or driving voltage, is the voltage at which the liquid crystal molecules are almost completely aligned with the electric field, resulting in the maximum change in light transmission. Both the threshold and switching voltages are critical parameters in the design of LCD driver electronics. Studies have shown that the threshold voltage of liquid crystal mixtures can be precisely controlled by varying the concentration of high-dielectric-anisotropy components like this compound. Furthermore, the introduction of nanoparticles into these mixtures can also influence the threshold voltage.

Response time is a measure of how quickly a pixel can switch between the on and off states. It is a crucial factor for display quality, particularly for applications involving fast-moving images, such as in gaming monitors and televisions, to avoid motion blur. The response time is influenced by several factors, including the rotational viscosity of the liquid crystal mixture, the cell gap, and the applied voltage.

Liquid crystal mixtures containing this compound are formulated to have low rotational viscosity, which contributes to faster response times. The total response time is the sum of the rise time (turn-on) and the decay time (turn-off). The rise time is inversely proportional to the square of the applied voltage, while the decay time is proportional to the square of the cell gap and the rotational viscosity. Therefore, optimizing these parameters is key to achieving fast-switching LCDs. Research has focused on developing new liquid crystal materials and mixtures, including those based on cyanophenylcyclohexane derivatives, to further reduce response times.

Influence of Doping and Nanoparticle Dispersions

To further enhance the performance of liquid crystal devices, various materials, including dyes and nanoparticles, are often dispersed in the liquid crystal host. The addition of such dopants to mixtures containing this compound can significantly modify their electro-optical and dielectric properties.

For example, dispersing a small amount of metallic or ferroelectric nanoparticles in a nematic liquid crystal can lead to a notable increase in the dielectric anisotropy and a reduction in the threshold voltage. The presence of nanoparticles can also influence the ionic conductivity of the liquid crystal mixture, which can affect the voltage holding ratio and image sticking in active matrix displays.

The interaction between the nanoparticles and the liquid crystal molecules can lead to interesting physical phenomena. For instance, some studies have reported an improvement in the response times of nanoparticle-doped liquid crystal mixtures. The choice of nanoparticle material, size, shape, and concentration, as well as the surface treatment of the nanoparticles, are all critical factors that determine the final properties of the composite material. The effect of these dopants is an active area of research aimed at developing next-generation display technologies with superior performance.

Effects of Nanoparticles on Dielectric and Optical Properties

The introduction of nanoparticles into nematic liquid crystal hosts, including those containing this compound, has been a subject of extensive research to enhance their intrinsic properties. mdpi.com Doping with various nanoparticles such as metallic, ferroelectric, or diamond nanoparticles can significantly alter the dielectric and electro-optical parameters of the liquid crystal composite. mdpi.comresearchgate.net These alterations are generally attributed to interactions between the nanoparticles and the liquid crystal molecules, which can affect the molecular ordering, trap ionic impurities, or modify the local electric field.

Research has shown that doping nematic liquid crystals with gold nanoparticles (AuNPs) can lead to a reduction in the threshold voltage and response time of the electro-optic switching. iphy.ac.cn For instance, in one study, doping N-(4-methoxybenzylidene)-4-n-butylaniline (MBBA) with 0.1 wt% of AuNPs resulted in a decrease in response time from 44 ms (B15284909) to 38.96 ms and a 44% reduction in threshold voltage. iphy.ac.cn This improvement is often linked to the adsorption of impurity ions by the nanoparticles, which reduces the field-screening effect in the liquid crystal layer. nih.gov The reduction in threshold voltage is beneficial for low-power display applications.

Conversely, the effect of nanoparticles on dielectric anisotropy (Δε) can vary. While some studies report an increase in dielectric anisotropy upon doping, which can be advantageous for improving the contrast ratio, others have observed a decrease. mdpi.com For example, doping with ferroelectric nanoparticles has been shown to enhance the dielectric response. mdpi.com On the other hand, the dispersion of gold nanoparticles in some nematic hosts has led to a decrease in dielectric anisotropy, which is suggested to be due to a local rearrangement of liquid crystal molecules around the nanoparticles. The inclusion of diamond nanoparticles in the nematic liquid crystal mixture E7 has been found to increase the dielectric constant. researchgate.net The nature of the interaction and the resulting properties are highly dependent on the type, size, concentration, and surface functionalization of the nanoparticles, as well as the specific properties of the host liquid crystal mixture.

The following table summarizes the effects of different nanoparticles on the electro-optical and dielectric properties of nematic liquid crystal mixtures.

| Nanoparticle Type | Host Liquid Crystal | Nanoparticle Concentration (wt%) | Effect on Threshold Voltage | Effect on Response Time | Effect on Dielectric Anisotropy (Δε) | Reference |

| Gold (Au) | MBBA | 0.1 | Decreased by 44% | Decreased from 44 ms to 38.96 ms | - | iphy.ac.cn |

| Gold (Au) | ZhK-1289 | 0.5 - 1.0 | Decreased | Decreased | Increased | nih.gov |

| Ferroelectric (Sn2P2S6) | LC18523 | 1.0 | Decreased | - | Increased | mdpi.com |

| Azo-thiol Gold (AzoGNPs) | 5CB | 1.0 | - | Increased | Decreased | mdpi.com |

| Diamond (DNPs) | E7 | - | - | - | Increased dielectric constant | researchgate.net |

Interaction with Nanofiber Forests in Composite Materials

The integration of liquid crystals into structured fibrous materials, such as nanofiber forests, represents an emerging area of research for creating novel composite materials with tunable electro-optical properties. While the term "nanofiber forest" is not uniformly used, it generally refers to a dense, vertically aligned array of nanofibers. Such structures can be approximated by materials like porous anodic aluminum oxide (AAO) membranes, which feature arrays of parallel nanochannels, or by aligned electrospun nanofibrous mats. nih.govnih.gov When a nematic liquid crystal like this compound is infiltrated into these structures, the confinement and surface interactions with the nanofibers impose a specific alignment on the liquid crystal molecules. nih.govmdpi.com

The alignment of the liquid crystal director within the nanofiber network is crucial in determining the electro-optical response of the composite material. nih.gov For instance, in porous AAO films, the nanopore array can act as a vertical alignment layer, forcing the liquid crystal molecules into a homeotropic orientation. nih.gov This alignment can be switched by an applied electric field, modulating the optical properties of the composite. Studies on liquid crystals confined in porous polyethylene (B3416737) terephthalate (B1205515) (PET) films have demonstrated that the electro-optical response is highly dependent on the frequency of the applied voltage and the pore diameter. nih.gov

The interaction between the liquid crystal and the nanofibers can lead to unique electro-optical switching behaviors not observed in bulk liquid crystal cells. For example, in some confined geometries, a linear electro-optic response (Pockels effect) has been observed in addition to the typical quadratic Kerr effect, which is attributed to a symmetry breaking of the liquid crystal ordering at the nanofiber surface. rsc.org The response time of the liquid crystal switching can also be influenced by the confinement. In one study using an np-AAO alignment layer, a response time of 62.5 ms was observed for switching from a black to a bright state at 3 Vrms. nih.gov

Furthermore, the use of electrospun nanofibers as a scaffold in polymer-dispersed liquid crystals (PDLCs) has been shown to improve electro-optical performance. mdpi.com The nanofiber network can help to modulate the polymer network morphology and enhance light scattering, leading to an improved contrast ratio. mdpi.com By controlling the alignment of electrospun nanofibers, it is possible to induce a preferred orientation in the liquid crystal, which in turn affects the mechanical and optical properties of the composite fabric. nih.gov These composite materials hold promise for applications in flexible displays, smart windows, and advanced optical components.

Theoretical and Computational Studies

Molecular Modeling of Intermolecular Interactions

The arrangement of molecules in the condensed phases of trans-4-(4-propylcyclohexyl)benzonitrile is governed by a complex interplay of intermolecular forces. Molecular modeling techniques are employed to dissect these interactions and understand their contribution to the stability and structure of the liquid crystalline phases.

While conventional hydrogen bonds are not present in this compound, weak hydrogen bonds of the C–H···N type can play a role in the molecular organization. The nitrogen atom of the nitrile group is a potential hydrogen bond acceptor, and various C-H groups on the phenyl and cyclohexyl rings can act as donors. nih.govfrontiersin.org The significance of such weak interactions in crystal engineering and the structure of biomolecules has been increasingly recognized. rsc.org Computational studies can identify and quantify these interactions, providing details on bond angles and distances that are indicative of hydrogen bonding. The formation of these bonds can influence the local ordering and packing of the molecules.

In supramolecular liquid crystal assemblies, hydrogen bonding is a key directional interaction that dictates the formation of mesophases. nih.govfrontiersin.org Studies on other cyanobiphenyl-based systems demonstrate that hydrogen bonding significantly impacts the properties of the resulting materials. nih.gov For instance, the formation of hydrogen-bonded complexes can lead to an increase in the polarizability and dipole moment of the system. nih.govfrontiersin.org

The nitrile (-C≡N) group in this compound possesses a strong dipole moment. uh.edu This permanent dipole leads to significant dipole-dipole interactions between neighboring molecules. These interactions are a dominant force in determining the packing of the molecules in both the solid crystalline and liquid crystalline phases. The tendency of the dipoles to align in an anti-parallel fashion is a common feature in cyanobiphenyl-based liquid crystals, which helps to minimize electrostatic repulsion and contributes to the stability of the mesophases.

Computational Approaches for Predicting Properties and Behavior

A variety of computational methods are available to predict the properties and behavior of liquid crystals, ranging from quantum mechanical calculations on single molecules to large-scale simulations of molecular ensembles.

Semi-empirical quantum chemical methods, such as MNDO (Modified Neglect of Diatomic Overlap), provide a computationally efficient way to calculate various molecular parameters. frontiersin.org These methods can be used to determine optimized molecular geometries, charge distributions, and dipole moments. For liquid crystals, understanding these fundamental molecular properties is essential for predicting their macroscopic behavior. For example, the calculated dipole moment is a key parameter in understanding the dielectric properties of the material.

While no specific MNDO studies on this compound are readily available in the searched literature, the general approach is widely applicable to organic molecules. These methods have been used to study the electronic properties of various phosphorus compounds, demonstrating their utility in determining stereoelectronic parameters. researchgate.net

Table 1: Representative Molecular Properties from Computational Methods This table illustrates the types of molecular parameters that can be obtained from quantum chemical calculations for a molecule like this compound. The values are hypothetical and for illustrative purposes.

| Property | Description | Hypothetical Value |

| Optimized Geometry | The lowest energy conformation of the molecule. | The trans-conformation of the cyclohexyl ring is the most stable. |

| Dipole Moment (µ) | A measure of the molecule's overall polarity. | ~4-5 Debye |

| Polarizability (α) | The ease with which the electron cloud can be distorted by an electric field. | High, due to the aromatic ring. |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Influences the material's electronic and optical properties. |

Molecular dynamics (MD) simulations are a powerful tool for studying the collective behavior of molecules in liquid crystal phases. mdpi.combohrium.comresearchgate.netbris.ac.ukresearchgate.net By simulating the motion of a large number of molecules over time, MD can provide insights into the phase behavior, structural organization, and dynamic properties of the material. chemzipper.com

For a system like this compound, MD simulations could be used to:

Predict phase transition temperatures, such as the nematic-to-isotropic clearing point. mdpi.com

Calculate order parameters, which quantify the degree of orientational order in the liquid crystal phase.

Investigate the conformation of the flexible propyl chain and its influence on molecular packing. researchgate.net

Determine transport properties like diffusion coefficients and rotational viscosity. researchgate.net

The accuracy of MD simulations is highly dependent on the quality of the force field used to describe the interactions between atoms. researchgate.net These force fields are often developed using data from more accurate quantum chemical calculations. Atomistic simulations, where all atoms are explicitly represented, have been successful in predicting the properties of related cyanobiphenyl liquid crystals. mdpi.comresearchgate.net

Environmental and Toxicological Considerations Excluding Specific Toxicity Data

Atmospheric Fate of Liquid Crystal Monomers (general research area)

Liquid crystal monomers are now recognized as emerging environmental contaminants. rsc.org Research indicates that these compounds can be released from electronic products, particularly during improper disposal and recycling, leading to their presence in the atmosphere. tandfonline.com

Once airborne, LCMs can undergo oxidation reactions, leading to various transformation products. rsc.org Studies have investigated the atmospheric fate of typical LCMs, revealing their potential for atmospheric persistence and long-range transport. exlibrisgroup.comacs.org For instance, the calculated atmospheric half-lives for some LCMs are greater than 5.5 days, suggesting they can travel significant distances from their source. acs.org The primary atmospheric degradation pathway for many LCMs is initiated by reactions with hydroxyl (•OH) radicals. exlibrisgroup.comacs.org

Environmental Persistence and Degradation Pathways (general research area)

Liquid crystal monomers are a class of organic compounds often characterized by diphenyl or dicyclohexane core structures. nih.gov Many LCMs have been identified as having properties of persistence, bioaccumulation, and toxicity (PBT). nih.govacs.org

Studies have shown that a significant number of currently produced LCMs exhibit resistance to degradation. researchgate.netpnas.org In fact, a large percentage of investigated LCMs are predicted to be highly persistent chemicals. acs.org Their chemical structure contributes to their stability in various environmental compartments, including water, soil, and sediment. acs.org The persistence of these compounds raises concerns about their long-term impact on ecosystems. researchgate.net

The degradation of LCMs in the environment is a key area of research. While some may be removed in wastewater treatment plants, a portion can still be released into the environment. researchgate.net The presence of certain functional groups, such as fluorine, can increase the resistance of LCMs to biodegradation. researchgate.net The informal and improper recycling of electronic waste is a significant contributor to the release of these persistent compounds into the environment. tandfonline.com The detection of various LCMs in indoor dust samples underscores their persistence in indoor environments as well. researchgate.netpnas.org

Q & A

Basic: What structural features of trans-4-(4-Propylcyclohexyl)benzonitrile contribute to its nematic liquid crystal behavior?

The compound’s nematic behavior arises from its rigid cyclohexane ring, which promotes molecular alignment, and the polar benzonitrile group (-C≡N) that enhances dipole-dipole interactions. The trans-configuration of the propyl chain minimizes steric hindrance, allowing efficient packing and anisotropic ordering. These structural elements stabilize the nematic phase, making it suitable for optoelectronic applications like LCDs .

Basic: What experimental methods are used to determine phase transition temperatures?

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are standard for identifying phase transitions. For example, this compound exhibits a crystalline-to-nematic transition at ~30°C and nematic-to-isotropic at ~54.4°C . Volume measurements (pVT studies) can complement thermal data, particularly for detecting metastable phases caused by insufficient annealing .

Advanced: How do alkyl chain length variations in analogs affect phase behavior?

Increasing the alkyl chain length (e.g., propyl → pentyl → heptyl) lowers melting points and alters transition temperatures due to enhanced molecular flexibility. For instance:

| Compound | Alkyl Chain | Nematic Range (°C) |

|---|---|---|

| 4-(trans-4-Propylcyclohexyl)benzonitrile | C3H7 | 30–54.4 |

| PCH5 (Pentyl analog) | C5H11 | 30–54.4* |

| 8PCH (Octyl analog) | C8H17 | Broader range |

| *Data from analogs suggest longer chains increase nematic stability but may introduce metastable crystalline phases . |

Advanced: What challenges exist in synthesizing high-purity this compound?

Key challenges include:

- Isomer Control : Ensuring trans-configuration during cyclohexane ring functionalization. Lewis acids (e.g., AlCl3) can catalyze cis→trans isomerization of intermediates .

- Purification : Column chromatography or recrystallization removes cis-isomers. NMR (≥97% purity) and HPLC validate stereochemical purity .

- Byproduct Management : Unreacted benzonitrile derivatives require careful separation to avoid contamination .

Methodological: What safety protocols are critical when handling this compound?

- Hazards : Oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid aerosol inhalation.

- Storage : Keep at 2–10°C in airtight containers, away from oxidizers .

Advanced: How does carbon nanotube (CNT) doping affect its optoelectronic properties?

CNT integration (e.g., 5CB + this compound + CNTs) enhances dielectric anisotropy by 4.67% and reduces viscosity by 25.13%, improving response times. The CNTs’ alignment templates liquid crystal molecules, optimizing electro-optic performance .

Basic: What analytical techniques characterize this compound?

- Structural : NMR (1H/13C) confirms trans-configuration and purity .

- Thermal : DSC/DTA identifies phase transitions .

- Purity : HPLC detects trace impurities (<1%) .

Advanced: How to resolve contradictions in reported phase transition data?

Discrepancies may arise from metastable phases (e.g., cr’ in 8PCH) due to insufficient annealing. Reproducible protocols include:

- Thermal Annealing : Heat samples above melting points, then slowly cool.

- Cross-Validation : Combine DTA with pVT measurements to distinguish stable vs. metastable states .

Methodological: Designing experiments to study dielectric anisotropy

Sample Preparation : Blend with host liquid crystals (e.g., 5CB) at defined ratios.

Measurement Setup : Use impedance analyzers at controlled temperatures.

Data Analysis : Calculate anisotropy (Δε = ε∥ – ε⊥) using aligned vs. disordered states.

Validation : Compare with computational models (e.g., density functional theory) .

Advanced: Can computational modeling predict its mesogenic behavior?

Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., DFT) model dipole interactions and alignment dynamics. These predict phase stability, response to electric fields, and compatibility with dopants (e.g., CNTs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.